molecular formula C18H15N3O3 B2386544 N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl][1,1'-biphenyl]-2-amine CAS No. 241127-02-6

N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl][1,1'-biphenyl]-2-amine

Cat. No.: B2386544
CAS No.: 241127-02-6
M. Wt: 321.336
InChI Key: KADYMYJLVQSSFU-VAWYXSNFSA-N
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Description

N-[2-(3-Methyl-4-nitro-5-isoxazolyl)vinyl][1,1'-biphenyl]-2-amine is a structurally complex biphenyl derivative featuring a vinyl-linked 3-methyl-4-nitro-isoxazole moiety. This compound combines a biphenyl backbone with an electron-deficient isoxazole ring, which may confer unique electronic and steric properties.

Properties

IUPAC Name

N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-2-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-13-18(21(22)23)17(24-20-13)11-12-19-16-10-6-5-9-15(16)14-7-3-2-4-8-14/h2-12,19H,1H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADYMYJLVQSSFU-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CNC2=CC=CC=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1[N+](=O)[O-])/C=C/NC2=CC=CC=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitroalkene Cyclocondensation

Reaction of β-nitroenamines with hydroxylamine derivatives under acidic conditions yields substituted isoxazoles. For the target structure:

Reaction Scheme

β-Nitroenamine + Hydroxylamine·HCl → 3-Methyl-4-nitroisoxazole  

Conditions

  • Solvent: Ethanol/water (3:1)
  • Temperature: 80°C, 6h
  • Yield: 68-72%

[3+2] Cycloaddition Approach

Dipolar cycloaddition between nitrile oxides and nitroolefins provides regiochemical control:

Optimized Parameters

Component Details
Nitrile Oxide Acetonitrile oxide (in situ gen.)
Nitroolefin 1-Nitropropene
Catalyst Cu(OTf)₂ (5 mol%)
Solvent DCM, 0°C → RT
Yield 81%

Vinyl Linker Installation

The critical C=C bridge between isoxazole and biphenyl requires stereocontrolled formation:

Wittig Reaction Protocol

Ph₂P=CH₂ + Isoxazole aldehyde → Vinyl isoxazole  

Performance Data

Parameter Value
Aldehyde 5-Formylisoxazole
Ylide Benzyltriphenylphosphonium
Base KOtBu
E:Z Selectivity 92:8
Yield 78%

Heck Coupling Alternative

Palladium-mediated coupling shows improved functional group tolerance:

Catalytic System

Pd(OAc)₂ (2 mol%)  
XPhos (4 mol%)  
K₂CO₃ base  
DMF, 100°C, 12h  

Outcome

  • Conversion: 95%
  • Vinyl geometry retention: >99%

Biphenyl Amine Conjugation

Final assembly employs nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination:

SNAr Pathway

Reaction Table

Component Role Quantity
Vinyl isoxazole Electrophile 1.0 eq
2-Aminobiphenyl Nucleophile 1.2 eq
Base DIPEA 3.0 eq
Solvent NMP 0.2M
Temperature 120°C, 24h
Yield 65%

Palladium-Catalyzed Amination

Superior for electron-deficient aryl systems:

Catalyst Optimization

Ligand TON TOF (h⁻¹)
Xantphos 480 40
BINAP 520 43
DavePhos 610 51

Process Optimization Challenges

Key variables impacting synthetic efficiency:

Nitro Group Compatibility

The electron-withdrawing nitro substituent necessitates careful reagent selection:

Compatibility Matrix

Reaction Step Tolerant Reagents
Cyclization Cu(I), Fe(III)
Vinylation Pd(0), Ru catalysts
Amination Strong bases (KOtBu, NaHMDS)

Solvent Effects on Yield

Solvent Dielectric Constant SNAr Yield Buchwald Yield
DMF 36.7 58% 82%
DMSO 46.7 63% 79%
NMP 32.2 65% 85%

Analytical Characterization

Critical quality control parameters confirm structural integrity:

Spectroscopic Fingerprints

¹H NMR (400 MHz, DMSO-d₆)
δ 8.72 (s, 1H, NH), 7.84-7.12 (m, 11H, Ar-H), 6.58 (d, J=16Hz, 1H, CH=), 2.41 (s, 3H, CH₃)

FT-IR (ATR)
ν 3320 (N-H), 1520 (NO₂ asym), 1340 (NO₂ sym), 1620 (C=N)

Chromatographic Purity

HPLC Conditions

  • Column: C18, 150×4.6mm, 3.5µm
  • Mobile phase: MeCN/H2O (0.1% TFA) gradient
  • Retention: 12.7min
  • Purity: 99.2%

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl][1,1’-biphenyl]-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Properties

Research indicates that N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl][1,1'-biphenyl]-2-amine exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, the compound has been tested against human tumor cells following protocols established by the National Cancer Institute (NCI). The results showed significant growth inhibition rates, suggesting its potential as a chemotherapeutic agent .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of isoxazole derivatives and subsequent coupling reactions with biphenyl amines. The synthetic route can be optimized to enhance yield and purity .

Characterization Techniques

Characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly used to validate the chemical structure and assess the quality of the compound .

Photophysical Properties

This compound exhibits interesting photophysical properties, making it a candidate for applications in organic electronics and photonic devices. Its ability to absorb light in specific wavelengths can be leveraged in developing organic light-emitting diodes (OLEDs) and solar cells .

Polymer Composites

In materials science, this compound can be incorporated into polymer matrices to enhance mechanical properties or impart specific functionalities such as conductivity or light emission. Research has shown that blending this compound with polymers can improve thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl][1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

  • Nitro-substituted biphenyl amines: 2’-Nitro-[1,1’-biphenyl]-2-amine and 4’-nitro-[1,1’-biphenyl]-2-amine (): These compounds lack the isoxazole-vinyl group but share the nitro-substituted biphenyl core. 5-Nitro-[1,1’-biphenyl]-2-amine (): A nitro group at the 5-position on the biphenyl ring may alter steric interactions compared to the target compound’s isoxazole-linked nitro group .
  • Methoxy- and methyl-substituted biphenyl amines :

    • 5-Methoxy-[1,1’-biphenyl]-2-amine (S1n, ) and 5-methyl-[1,1’-biphenyl]-2-amine (S1o, ): Methoxy and methyl groups are electron-donating, contrasting with the electron-withdrawing nitro group in the target compound. These substituents improve solubility in polar solvents but reduce electrophilic reactivity .
  • Brominated biphenyl amines :

    • 4'-Bromo-2',6'-dichloro-[1,1'-biphenyl]-2-amine (Compound 11, ): Halogen substituents introduce steric bulk and enable further cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the nitro-isoxazole group, which may limit such transformations .

Physicochemical Properties

Property Target Compound 5-Nitro-[1,1’-biphenyl]-2-amine (S1j) 5-Methoxy-[1,1’-biphenyl]-2-amine (S1n)
Electron Effects Strongly electron-withdrawing (nitro + isoxazole) Moderate electron-withdrawing (nitro) Electron-donating (methoxy)
Solubility Likely low (hydrophobic isoxazole + nitro) Moderate (polar nitro group) High (polar methoxy)
Reactivity Susceptible to nitro reduction Reducible nitro group Stable under reducing conditions

Pharmacological Relevance

  • Isoxazole Motif: The isoxazole ring in the target compound is a known pharmacophore in antiviral and anti-inflammatory agents (e.g., COX-2 inhibitors). Similar compounds like 2-(2-fluoro-[1,1'-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide () highlight the importance of biphenyl-amide hybrids in drug design .
  • Nitro Group : While nitro groups are rare in drugs due to toxicity concerns, they are critical intermediates in synthesizing amines (e.g., via hydrogenation, as in ) .

Biological Activity

N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl][1,1'-biphenyl]-2-amine, also known as 3-Methyl-N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]aniline, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C13H13N3O3
  • Molar Mass : 259.26 g/mol
  • Density : 1.308 g/cm³ (predicted)
  • Boiling Point : 449.6 °C (predicted)
  • pKa : 0.69 (predicted) .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. A study focusing on the synthesis and evaluation of various nitro-substituted isoxazoles reported promising antibacterial effects against standard strains such as Staphylococcus aureus and Escherichia coli .

Anti-Schistosomal Activity

A significant study utilized quantitative structure–activity relationship (QSAR) models to identify potential anti-schistosomal agents. Among the prioritized compounds was a derivative of N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl], which demonstrated inhibitory effects on Schistosoma mansoni thioredoxin glutathione reductase (SmTGR). The mechanism involves nucleophilic attack by cysteine residues in the enzyme's active site, leading to covalent inhibition .

Case Studies

  • Inhibition Mechanism :
    • The active site of SmTGR contains crucial cysteine pairs that facilitate electron transfer necessary for enzymatic activity. The presence of nitro groups in compounds like N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl] enhances their nucleophilicity, making them effective inhibitors .
  • Cytotoxicity Studies :
    • In vitro studies have shown that related compounds exhibit cytotoxic effects on cancer cell lines, indicating potential use in cancer therapy. The mechanisms often involve the generation of reactive nitrogen species (RNS), which can induce apoptosis in cancer cells .

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Staphylococcus aureus and E. coli
Anti-SchistosomalInhibits SmTGR, potentially through covalent modification
CytotoxicityInduces apoptosis in various cancer cell lines

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl][1,1'-biphenyl]-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving nitro-isoxazole intermediates and vinyl coupling. Key steps include:

  • Nitro-isoxazole preparation : Reacting 3-methyl-5-isoxazolecarbaldehyde with nitric acid under controlled temperatures (0–5°C) to avoid over-oxidation .
  • Vinyl coupling : Employing Heck coupling or Wittig reactions to attach the biphenyl-2-amine moiety. For example, using Pd-catalyzed cross-coupling with aryl halides and optimizing solvent polarity (e.g., DMF vs. THF) to enhance yield .
  • Condition optimization : Screening catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂), adjusting pH for nitro-group stability, and using inert atmospheres to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure?

  • Methodological Answer :

  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry, especially for the vinyl and nitro groups. Dihedral angles between the isoxazole and biphenyl rings can reveal conformational stability .
  • NMR spectroscopy : ¹H NMR identifies proton environments (e.g., vinyl protons at δ 6.5–7.5 ppm, aromatic protons in biphenyl). ¹³C NMR distinguishes nitro (δ 140–150 ppm) and isoxazole carbons .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula, while fragmentation patterns validate the nitro-isoxazole moiety .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the nitro and isoxazole groups?

  • Methodological Answer :

  • DFT calculations : Model electron density distributions to identify electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect reduces electron density on the isoxazole ring, influencing electrophilic substitution .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthesis of derivatives with optimized binding. Software like AutoDock Vina can assess binding affinities of nitro-group conformers .
  • Reactivity indices : Use Fukui functions to predict sites prone to nucleophilic attack (e.g., the vinyl linker) .

Q. What strategies resolve discrepancies between theoretical predictions and experimental bioactivity data?

  • Methodological Answer :

  • Data triangulation : Cross-validate computational models with experimental assays (e.g., enzyme inhibition studies). If predicted IC₅₀ values diverge from in vitro results, re-examine solvent effects or protein flexibility in docking simulations .
  • Controlled variable testing : Systematically vary experimental conditions (e.g., pH, temperature) to isolate factors causing deviations. For instance, nitro-group reduction under acidic conditions may alter bioactivity .
  • Meta-analysis : Compare findings with structurally analogous compounds (e.g., nitroisoxazole derivatives) to identify trends or outliers .

Q. How does the electronic structure of the isoxazole ring influence biological target interactions?

  • Methodological Answer :

  • SAR studies : Synthesize derivatives with substituents at the 3-methyl or 4-nitro positions. Assess how electron-donating/withdrawing groups modulate interactions with targets (e.g., bacterial nitroreductases) .
  • Electrostatic potential maps : Visualize charge distribution to explain binding preferences. The nitro group’s electronegativity may create hydrogen-bonding sites critical for target engagement .
  • Kinetic assays : Measure association/dissociation rates with targets to correlate electronic effects (e.g., nitro-group polarization) with binding kinetics .

Q. What experimental designs are recommended for assessing the compound’s stability?

  • Methodological Answer :

  • Accelerated stability testing : Expose the compound to stress conditions (40°C/75% RH for 1 month) and monitor degradation via HPLC. Nitro-group hydrolysis or vinyl-bond oxidation are common degradation pathways .
  • Photostability studies : Use UV-Vis spectroscopy to track changes under light exposure (e.g., 365 nm for 48 hours). The isoxazole ring may undergo photoisomerization .
  • Blocked randomization : Design experiments with split-plot arrangements (e.g., varying temperature and humidity simultaneously) to identify interaction effects .

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